molecular formula C19H36O4 B13730263 2-Octylundecanedioic acid CAS No. 40099-65-8

2-Octylundecanedioic acid

Cat. No.: B13730263
CAS No.: 40099-65-8
M. Wt: 328.5 g/mol
InChI Key: IGMCTDOFLKWLPJ-UHFFFAOYSA-N
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Description

2-Octylundecanedioic acid: is a dicarboxylic acid with the molecular formula C19H36O4 It is a synthetic compound known for its unique structure, which includes a long hydrocarbon chain with two carboxylic acid groups at each end

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octylundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For example, the oxidation of 2-octylundecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of long-chain hydrocarbons using metal catalysts. This process can be optimized to produce high yields of the desired dicarboxylic acid while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Octylundecanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids or other oxidation products.

    Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alcohols, amines, or thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Shorter-chain dicarboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters, amides, or acid chlorides.

Scientific Research Applications

2-Octylundecanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and fatty acid pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Octylundecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Sebacic acid: Another dicarboxylic acid with a shorter chain length.

    Azelaic acid: A dicarboxylic acid with nine carbon atoms.

    Dodecanedioic acid: A dicarboxylic acid with twelve carbon atoms.

Uniqueness

2-Octylundecanedioic acid is unique due to its specific chain length and the presence of an octyl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other dicarboxylic acids may not be as effective.

Properties

CAS No.

40099-65-8

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

2-octylundecanedioic acid

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23)

InChI Key

IGMCTDOFLKWLPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O

Origin of Product

United States

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